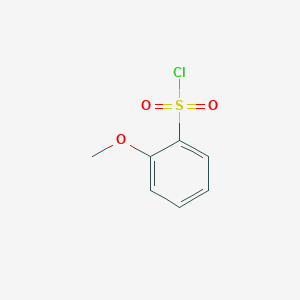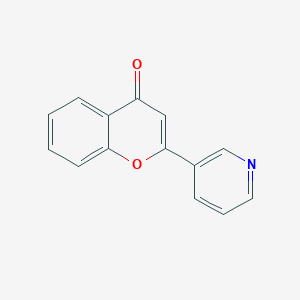
3-Methyl-2-butenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-butenyl thiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (SCN) attached to a 3-methyl-2-butenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: 3-Methyl-2-butenyl thiocyanate can be synthesized through the reaction of 3-methyl-2-butenyl halides with alkali thiocyanates in aqueous media. For example, the reaction of 3-methyl-2-butenyl chloride with sodium thiocyanate in boiling ethanol can yield this compound . The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 3-Methyl-2-butenyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkali thiocyanates and alkyl halides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted thiocyanates.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced sulfur compounds.
科学的研究の応用
3-Methyl-2-butenyl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s antimicrobial properties make it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antimicrobial treatments.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-methyl-2-butenyl thiocyanate involves its interaction with biological molecules, leading to the disruption of cellular processes in pathogens. The thiocyanate group can react with nucleophilic sites in proteins and enzymes, inhibiting their function and leading to antimicrobial effects .
類似化合物との比較
Allyl Thiocyanate: Similar in structure but with an allyl group instead of a 3-methyl-2-butenyl group.
Phenyl Thiocyanate: Contains a phenyl group instead of a 3-methyl-2-butenyl group.
Isopropyl Thiocyanate: Contains an isopropyl group instead of a 3-methyl-2-butenyl group.
Uniqueness: 3-Methyl-2-butenyl thiocyanate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other thiocyanates .
特性
IUPAC Name |
3-methylbut-2-enyl thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-6(2)3-4-8-5-7/h3H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQGGPZHETYGOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255607 |
Source


|
| Record name | Thiocyanic acid, 3-methyl-2-buten-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936-96-5 |
Source


|
| Record name | Thiocyanic acid, 3-methyl-2-buten-1-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1936-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, 3-methyl-2-buten-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
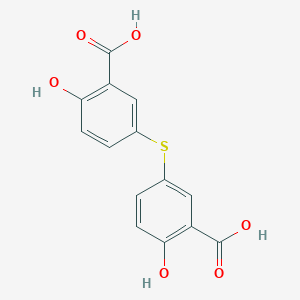

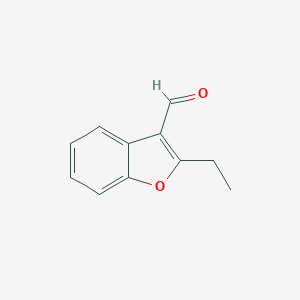



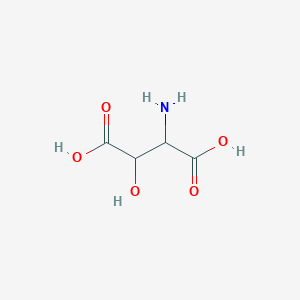

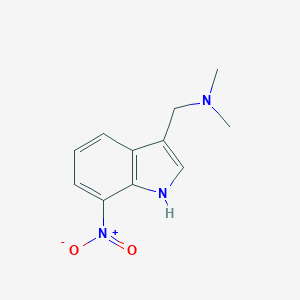
![N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B167662.png)
